3-(Prop-1-en-2-yl)pyridine
Overview
Description
Mechanism of Action
Target of Action
3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine , is a compound that has been reported to possess various pharmacological activities Pyridine derivatives have been reported to interact with a wide range of biological targets, including topoisomerases , which are key enzymes involved in DNA replication and transcription.
Mode of Action
It’s worth noting that pyridine derivatives have been reported to inhibit topoisomerases , enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Biochemical Pathways
Given the reported interaction of pyridine derivatives with topoisomerases , it can be inferred that this compound may influence DNA replication and transcription processes.
Result of Action
Some pyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2), compared to the reference drug, doxorubicin . This suggests that this compound may also exhibit similar antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-1-en-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the prop-1-en-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming 3-(prop-1-yl)pyridine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the prop-1-en-2-yl group or the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 3-(prop-1-yl)pyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-(Prop-1-en-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-(Prop-2-en-1-yl)pyridine:
3-(Prop-1-yl)pyridine: This compound is the fully saturated analog of 3-(Prop-1-en-2-yl)pyridine.
Uniqueness: this compound is unique due to the presence of the isopropenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The position and nature of the double bond in the prop-1-en-2-yl group can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-prop-1-en-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWPSQOAUMNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480964 | |
Record name | 3-(1-methylethenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15825-89-5 | |
Record name | 3-(1-methylethenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(prop-1-en-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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